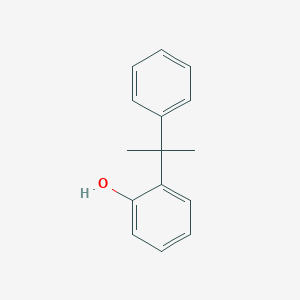

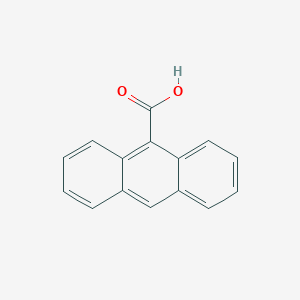

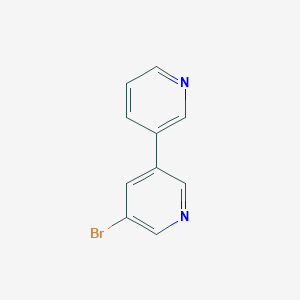

5-Bromo-3,3'-bipyridine

概览

描述

5-Bromo-3,3'-bipyridine is a brominated bipyridine derivative that serves as an important intermediate in the synthesis of complex molecular structures and ligands for metal coordination. Its utility spans across various fields, including the preparation of metal-complexing molecular rods, functional materials for biodiagnostics, photovoltaics, organic light-emitting diodes, and complex molecular topologies such as catenanes and knots .

Synthesis Analysis

The synthesis of 5-bromo-3,3'-bipyridine and its derivatives has been achieved through various methods. One efficient approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or the corresponding 5-alkyl-2-trimethylstannylpyridine, which is obtained via regioselective zincation of a 3-alkylpyridine complex. This method yields products such as 5-bromo-2,2'-bipyridine and its alkylated derivatives with high efficiency, ranging from 70 to 90% . Another synthesis route includes the direct bromination of 2,2'-bipyridine hydrobromide salt or radical decarboxylative bromination of acid chlorides to selectively produce 5-bromo and 5,5'-dibromo-2,2'-bipyridines .

Molecular Structure Analysis

The molecular structure of 5-bromo-3,3'-bipyridine and related compounds has been studied using various spectroscopic techniques and quantum mechanical calculations. For instance, Density Functional Theory (DFT) calculations have been employed to determine the vibrational frequencies, molecular equilibrium geometry, and electronic characteristics of similar brominated pyridine compounds. These studies provide insights into the stability, charge delocalization, and potential energy distribution within the molecule .

Chemical Reactions Analysis

5-Bromo-3,3'-bipyridine can undergo a variety of chemical reactions due to the presence of reactive sites on the pyridine rings. For example, chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been described, where catalytic conditions lead to the substitution of the bromide, while neat conditions without palladium catalysis preferentially substitute the chloro position. Additionally, selective substitution of the fluoro group under SNAr conditions has been achieved . These reactions highlight the versatility of brominated bipyridines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-3,3'-bipyridine derivatives are influenced by their molecular structure. The presence of bromine atoms contributes to the high density and polarizability of these compounds, which can be advantageous in applications such as non-linear optics (NLO). Theoretical calculations have predicted properties such as dipole moment, hyperpolarizability, and molecular electrostatic potential, which are indicative of the compound's reactivity and interaction with other molecules. Docking studies have also been conducted to predict the binding orientation and affinity of these compounds to biological targets, suggesting their potential in medicinal chemistry .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

未来方向

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed . This suggests that there is ongoing research in this field, and we can expect more efficient and diverse methods for the synthesis of bipyridines in the future .

性质

IUPAC Name |

3-bromo-5-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNYHNUZYYNHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543426 | |

| Record name | 5-Bromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,3'-bipyridine | |

CAS RN |

15862-22-3 | |

| Record name | 5-Bromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。